molecular formula C15H13F3N2O2 B12581735 N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide CAS No. 644985-79-5

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide

Katalognummer: B12581735
CAS-Nummer: 644985-79-5
Molekulargewicht: 310.27 g/mol
InChI-Schlüssel: RFKMYYLBXORIIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide is a chemical compound that features a naphthalene ring and a trifluoroacetyl group attached to an alaninamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide typically involves the reaction of naphthalen-2-ylamine with trifluoroacetic anhydride to form the trifluoroacetylated intermediate. This intermediate is then reacted with alaninamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthalen-2-yl ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds and interact with active sites of enzymes, while the naphthalene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide is unique due to the presence of both the naphthalene ring and the trifluoroacetyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

644985-79-5

Molekularformel

C15H13F3N2O2

Molekulargewicht

310.27 g/mol

IUPAC-Name

N-naphthalen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanamide

InChI

InChI=1S/C15H13F3N2O2/c1-9(19-14(22)15(16,17)18)13(21)20-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,19,22)(H,20,21)

InChI-Schlüssel

RFKMYYLBXORIIB-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.